molecular formula C11H9N5O3 B12557707 3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 143642-80-2

3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole

Cat. No.: B12557707
CAS No.: 143642-80-2
M. Wt: 259.22 g/mol
InChI Key: USPGZHWKALMIOL-UHFFFAOYSA-N
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Description

3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole is a heterocyclic compound that features a pyrazolo[5,1-c][1,2,4]triazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole typically involves the reaction of 4-nitrophenol with a suitable pyrazolo[5,1-c][1,2,4]triazole precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

143642-80-2

Molecular Formula

C11H9N5O3

Molecular Weight

259.22 g/mol

IUPAC Name

3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole

InChI

InChI=1S/C11H9N5O3/c17-16(18)8-1-3-9(4-2-8)19-7-11-14-13-10-5-6-12-15(10)11/h1-6,12H,7H2

InChI Key

USPGZHWKALMIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C3N2NC=C3

Origin of Product

United States

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